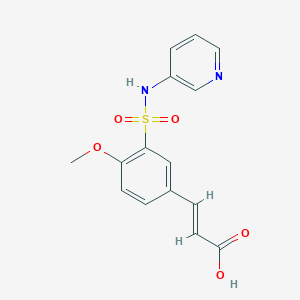
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid, also known as MPSPA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development.
作用机制
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid inhibits CA IX and aldose reductase by binding to the active site of the enzymes and preventing their function. The compound has been shown to have high selectivity for CA IX over other carbonic anhydrase isoforms, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CA IX activity in vitro and in vivo, leading to reduced tumor growth and metastasis in animal models. The compound has also been shown to inhibit aldose reductase activity in vitro, suggesting potential applications in the treatment of diabetic complications.
实验室实验的优点和局限性
One advantage of using (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid in lab experiments is its high selectivity for CA IX over other carbonic anhydrase isoforms, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid research include optimization of the synthesis method to improve yield and purity, development of more soluble analogs for improved bioavailability, and further studies to evaluate its potential as a cancer therapy and treatment for diabetic complications. Additionally, this compound could be studied for its potential applications in other diseases where CA IX and aldose reductase play a role, such as ischemic heart disease and Alzheimer's disease.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its selectivity for CA IX and aldose reductase, as well as its inhibitory activity, make it a promising candidate for cancer therapy and treatment of diabetic complications. Further research is needed to optimize its synthesis, improve its bioavailability, and evaluate its potential in other diseases.
合成方法
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of pyridine-3-sulfonamide and 4-methoxy-3-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with ethyl bromoacetate to form the final product, this compound.
科学研究应用
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid has been studied for its potential applications as an inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy. This compound has also been studied for its potential applications as an inhibitor of aldose reductase, an enzyme that plays a role in the development of diabetic complications.
属性
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-3-ylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-13-6-4-11(5-7-15(18)19)9-14(13)23(20,21)17-12-3-2-8-16-10-12/h2-10,17H,1H3,(H,18,19)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOHOSPYJDFFD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-acetoxyphenyl)-2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406446.png)
![methyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406448.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406450.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406451.png)
![ethyl 2-[4-(allyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406453.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406454.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406455.png)
![methyl (2E)-5-(4-acetyloxyphenyl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406456.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406458.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406461.png)
![Methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406463.png)
![methyl (2E)-5-(4-acetyloxyphenyl)-2-[(4-tert-butylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406465.png)